1,1,2,2-Tetrafluoroethyl benzyl ether
Overview
Description
1,1,2,2-Tetrafluoroethyl benzyl ether is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoroethyl ether moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is a colorless, volatile liquid with a sweet smell and is often used as a solvent, reagent, and surfactant in different chemical processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound is miscible with many polar organic solvents used in electrolyte formulations, which improves the ionic conductivity of the battery
Cellular Effects
It has been suggested that this compound may have an impact on the stability of the electrolyte/anode interface and enhance the cycling, rate, and self-discharging of the Li-S cell more than glyme-based cosolvents or unblended solvents .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through its interactions with other molecules in the system, such as the electrolyte and the anode in a battery .
Temporal Effects in Laboratory Settings
It is known that this compound can be used as a non-aqueous medium in electrochemistry at a liquid | liquid interface .
Metabolic Pathways
It is known that this compound is miscible with many polar organic solvents used in electrolyte formulations, which improves the ionic conductivity of the battery .
Preparation Methods
The synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether typically involves the reaction of 1,1,2,2-tetrafluoroethanol with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
C6H5CH2Cl+CF2HCF2OHNaHC6H5CH2OCH2CF2CF2H+NaCl+H2O
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1,2,2-Tetrafluoroethyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1,1,2,2-Tetrafluoroethyl benzyl ether has a wide range of applications in scientific research:
Organic Chemistry and Synthesis: It is used in the synthesis of benzyl ethers from alcohols and in nucleophilic difluoroalkylation reactions to produce new fluorinated alcohols and amines.
Battery Technology: The compound is utilized as an electrolyte solvent in lithium-sulfur batteries, enhancing cycle and rate capability, and improving capacity retention and coulombic efficiency.
Materials Science: It plays a role in the preparation of hyperbranched polyfluorinated benzyl ether polymers, contributing to advancements in polymer science.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoroethyl benzyl ether exerts its effects involves its interaction with molecular targets and pathways specific to its application. For instance, in battery technology, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, thereby stabilizing the electrolyte/anode interface and enhancing battery performance .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethyl benzyl ether can be compared with other similar compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and in battery applications.
Ethyl 1,1,2,2-tetrafluoroethyl ether: Used as an additive in lithium-ion and sodium-ion batteries to improve performance and safety.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: A hydrofluoroether used as a CFC alternative with low global warming potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLQKOUGIZCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552711 | |
Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115611-57-9 | |
Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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